
1-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is commonly referred to as "MTPO" and is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms in the ring.
Applications De Recherche Scientifique
Insecticidal Activity
The compound 1-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide, part of a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, was synthesized and evaluated for its insecticidal activities. It demonstrated significant insecticidal activity against the diamondback moth, Plutella xylostella. The study also explored the structure-activity relationship (SAR) and utilized density functional theory (DFT) to understand the variations in insecticidal activity. This highlights its potential application in agricultural pest management (Qi et al., 2014).
Antimicrobial and Antitumor Activities
Research has also focused on the synthesis of derivatives of thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology, which showed potential antibacterial and antifungal activities. This indicates the compound's relevance in developing new antimicrobial agents (Sowmya et al., 2018). Additionally, derivatives incorporating the thiophene moiety were synthesized and evaluated as anti-tumor agents, demonstrating promising activities against hepatocellular carcinoma (HepG2) cell lines, suggesting its utility in cancer research (Gomha et al., 2016).
Synthesis and Characterization for Chemical Research
The compound's synthesis and characterization are foundational for various scientific investigations, leading to deeper insights into its structural features and interactions. Studies involving the synthesis, crystal structure determination, and Hirshfeld surface analysis of related pyrazole carboxamides have contributed to a better understanding of molecular interactions and structural stability, which are crucial for the development of new chemical entities with potential applications in material science and drug design (Kumara et al., 2018).
Computational Analysis and Chemical Properties
Further research has applied computational tools to evaluate the electronic structure and non-linear optical (NLO) properties of thiophene-based pyrazole amides. This study demonstrated the compound's interesting electronic features and potential for applications in the development of materials with specific optical properties, showcasing the interdisciplinary application of such compounds in both chemical research and materials science (Kanwal et al., 2022).
Mécanisme D'action
Target of action
The compound “1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide” contains a thiophene moiety. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of action
Thiophene derivatives have been found to interact with a variety of biological targets, leading to their diverse therapeutic properties .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of therapeutic properties of thiophene derivatives, it’s likely that “1-methyl-n-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1h-pyrazole-5-carboxamide” could interact with multiple biochemical pathways .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of action
Thiophene derivatives have been reported to have a wide range of biological and physiological functions .
Action environment
The properties of thiophene derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
Propriétés
IUPAC Name |
2-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-16-7(4-5-12-16)9(17)13-11-15-14-10(18-11)8-3-2-6-19-8/h2-6H,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFKQGHKBWXGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

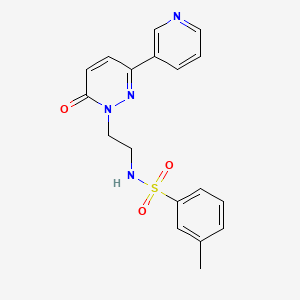
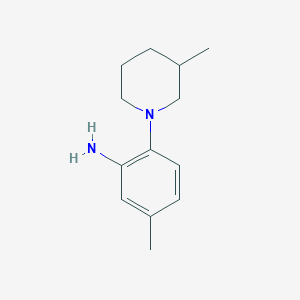

![N-(3-methylisoxazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2717468.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)
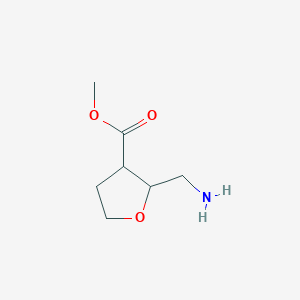
![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)
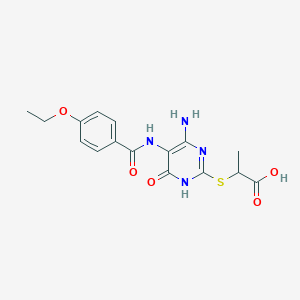
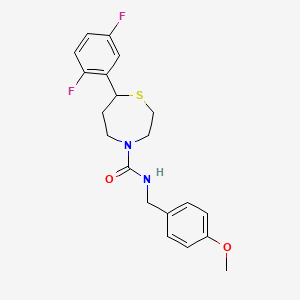

![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)
![N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2717478.png)

